molecular formula C19H26N4O2 B2830231 N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide CAS No. 1607257-39-5

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide

Cat. No.: B2830231
CAS No.: 1607257-39-5
M. Wt: 342.443
InChI Key: KQHVKAHFNSGMOR-UHFFFAOYSA-N
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Description

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring substituted with a prop-2-ynyl group, an oxo group, and a butanamide moiety, making it structurally complex and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Piperazine Intermediate

    • Starting with 1-benzylpiperazine, the prop-2-ynyl group is introduced via nucleophilic substitution using propargyl bromide in the presence of a base like potassium carbonate.
    • The benzyl protecting group is then removed under hydrogenation conditions to yield 4-prop-2-ynylpiperazine.
  • Coupling with the Phenyl Butanamide Moiety

    • The intermediate 4-prop-2-ynylpiperazine is reacted with 2-bromoacetyl chloride to introduce the oxo group, forming 2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)acetyl chloride.
    • This intermediate is then coupled with 3-amino-phenylbutanamide under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The prop-2-ynyl group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its piperazine and butanamide moieties, which are common in bioactive compounds.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic natural substrates or inhibitors, while the prop-2-ynyl group can form covalent bonds with active site residues, leading to inhibition or modulation of target activity.

Comparison with Similar Compounds

Similar Compounds

    N-[3-[[2-Oxo-2-(4-methylpiperazin-1-yl)ethyl]amino]phenyl]butanamide: Similar structure but with a methyl group instead of a prop-2-ynyl group.

    N-[3-[[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]amino]phenyl]butanamide: Contains a phenyl group, altering its chemical properties and biological activity.

Uniqueness

N-[3-[[2-Oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide is unique due to the presence of the prop-2-ynyl group, which can participate in unique chemical reactions and interactions not possible with other substituents. This makes it a valuable compound for developing new drugs and materials with specific properties.

Properties

IUPAC Name

N-[3-[[2-oxo-2-(4-prop-2-ynylpiperazin-1-yl)ethyl]amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-3-6-18(24)21-17-8-5-7-16(14-17)20-15-19(25)23-12-10-22(9-4-2)11-13-23/h2,5,7-8,14,20H,3,6,9-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQHVKAHFNSGMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)NCC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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